molecular formula C8H9ClN2O3 B2816484 4-Chloro-5-ethoxy-2-nitroaniline CAS No. 579474-32-1

4-Chloro-5-ethoxy-2-nitroaniline

Cat. No.: B2816484
CAS No.: 579474-32-1
M. Wt: 216.62
InChI Key: ZQNMJROKKGEWDS-UHFFFAOYSA-N
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Description

4-Chloro-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C8H9ClN2O3 It is a derivative of aniline, characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the ethoxylation of the resulting nitroaniline derivative. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and ethyl alcohol in the presence of a base for ethoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethoxy-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Reduction: 4-Chloro-5-ethoxy-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids from the oxidation of the ethoxy group.

Scientific Research Applications

4-Chloro-5-ethoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules. The chlorine and ethoxy groups may also contribute to its overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the ethoxy group.

    5-Chloro-2-nitroaniline: Similar structure but lacks the ethoxy group and has a different position of the chlorine atom.

    4-Ethoxy-2-nitroaniline: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-5-ethoxy-2-nitroaniline is unique due to the presence of both the chlorine and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

4-chloro-5-ethoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMJROKKGEWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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